Product packaging for 2-(4-Bromophenyl)-5-phenyl-1,3-oxazole(Cat. No.:CAS No. 14492-02-5)

2-(4-Bromophenyl)-5-phenyl-1,3-oxazole

Cat. No.: B14700917
CAS No.: 14492-02-5
M. Wt: 300.15 g/mol
InChI Key: KQKZBILGPDPYLZ-UHFFFAOYSA-N
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Description

Significance of the Oxazole (B20620) Heterocycle in Contemporary Organic Chemistry and Materials Science

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern organic chemistry. nist.govnih.gov This aromatic scaffold is not merely a synthetic curiosity but is a prevalent feature in a vast array of biologically active natural products and synthetic compounds. nist.gov In the pharmaceutical arena, the oxazole nucleus is a recognized pharmacophore, present in drugs with a wide spectrum of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nist.govnih.gov The ability of the oxazole ring to participate in various non-covalent interactions allows it to effectively bind with biological targets such as enzymes and receptors. nih.gov

Beyond its medicinal applications, the oxazole motif is increasingly finding utility in materials science. The rigid, planar structure and the π-conjugated system of oxazole derivatives impart them with interesting photophysical properties. wordpress.com This has led to their investigation for use in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. The thermal stability of the oxazole ring further enhances its suitability for these applications. nih.gov

Overview of 2,5-Disubstituted Oxazoles in Advanced Organic Synthesis

Within the broader family of oxazoles, the 2,5-disubstituted pattern is of particular synthetic and functional importance. This arrangement allows for the introduction of two different substituents onto the heterocyclic core, enabling fine-tuning of the molecule's steric and electronic properties. A variety of synthetic methodologies have been developed to access these structures, with the Robinson-Gabriel synthesis being a classic and versatile route. mdpi.comchemicalbook.com This method typically involves the cyclodehydration of a 2-acylamino-ketone. mdpi.comchemicalbook.com

More contemporary methods for the synthesis of 2,5-diaryloxazoles include metal-catalyzed reactions, such as rhodium-catalyzed annulation of triazoles and aldehydes, and copper-catalyzed cascade reactions. researchgate.netresearchgate.net These advanced synthetic strategies often offer milder reaction conditions and broader substrate scope compared to classical methods. The ability to readily synthesize a diverse library of 2,5-disubstituted oxazoles is crucial for screening for biological activity and for developing new materials with tailored properties.

Rationale for Focused Investigation on 2-(4-Bromophenyl)-5-phenyl-1,3-oxazole: Strategic Halogenation and Aryl Substituent Placement

The specific structure of this compound warrants a focused investigation due to the strategic placement of its substituents. The presence of two distinct aryl groups, a phenyl group at the 5-position and a 4-bromophenyl group at the 2-position, creates a molecule with specific electronic and steric characteristics.

The introduction of a bromine atom at the para-position of the phenyl ring is a common strategy in medicinal chemistry. acs.org Halogenation can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. The bromo-substituent can enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and introduce the possibility of halogen bonding, a type of non-covalent interaction that can influence binding affinity to biological targets. acs.org The presence of a halogenated phenyl group has been shown to contribute to the antibacterial activity of some heterocyclic compounds. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10BrNO B14700917 2-(4-Bromophenyl)-5-phenyl-1,3-oxazole CAS No. 14492-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-5-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-13-8-6-12(7-9-13)15-17-10-14(18-15)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKZBILGPDPYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90484097
Record name STK329982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14492-02-5
Record name STK329982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 4 Bromophenyl 5 Phenyl 1,3 Oxazole and Analogues

Established Strategies for 1,3-Oxazole Ring Construction with Aryl Moieties

The formation of the 2,5-diaryloxazole core has been approached through several classical name reactions, each offering a distinct pathway from readily available precursors. These methods have been refined over decades and continue to be valuable tools in the synthetic chemist's arsenal.

Robinson-Gabriel Synthesis Variants for 2,5-Diaryloxazoles

The Robinson-Gabriel synthesis is a cornerstone method for oxazole (B20620) formation, involving the intramolecular cyclization and subsequent dehydration of α-acylamino ketones. wikipedia.orgsynarchive.com This reaction, first described independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, typically requires a strong cyclodehydrating agent to facilitate the ring closure. wikipedia.orgijpsonline.com

The general mechanism commences with the protonation of the amide carbonyl of the α-acylamino ketone precursor. This is followed by an intramolecular nucleophilic attack from the enolized ketone onto the activated amide, forming a five-membered oxazoline (B21484) intermediate. The final step is the elimination of a water molecule to yield the aromatic oxazole ring. A variety of dehydrating agents have been employed, including sulfuric acid, phosphorus pentachloride, and phosphoryl chloride, though yields can sometimes be modest with these classical reagents. ijpsonline.com

Modern adaptations have sought to improve the efficiency and scope of this reaction. For instance, the use of trifluoroacetic anhydride (B1165640) has been shown to be an effective cyclodehydrating agent. wikiwand.comidexlab.com Furthermore, a one-pot, diversity-oriented synthesis has been developed that combines a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration, using a combination of aluminum chloride and trifluoromethanesulfonic acid. wikiwand.com Another significant advancement is a tandem Ugi and Robinson-Gabriel synthesis, where the intermediate from the Ugi multicomponent reaction is ideally suited to undergo cyclodehydration with sulfuric acid to furnish 2,4,5-trisubstituted oxazoles. nih.gov

Variant Key Reagents Description Reference
Classicalα-Acylamino ketone, H₂SO₄Intramolecular cyclization-dehydration of an α-acylamino ketone. wikipedia.orgsynarchive.com
Wipf's Modificationβ-Keto amides, Dess-Martin periodinane, PPh₃, I₂Oxidation of β-keto amides followed by cyclodehydration to form substituted oxazoles from amino acid derivatives. wikipedia.org
Solid-PhaseResin-bound α-acylamino ketone, trifluoroacetic anhydrideAllows for the synthesis of oxazoles on a solid support, facilitating purification. wikiwand.comidexlab.com
One-Pot Friedel-CraftsOxazolone template, aromatic nucleophile, AlCl₃, CF₃SO₃HA one-pot method combining Friedel-Crafts alkylation with Robinson-Gabriel cyclization. wikiwand.com
Tandem Ugi/Robinson-GabrielArylglyoxal, amine, isonitrile, carboxylic acid, H₂SO₄A multicomponent reaction followed by acid-catalyzed cyclodehydration to produce highly substituted oxazoles. nih.gov

Van Leusen Oxazole Synthesis and its Contemporary Adaptations

The Van Leusen oxazole synthesis, first reported in 1972, provides a powerful route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.gov This method is particularly useful for preparing 5-substituted oxazoles, but can be adapted for other substitution patterns. mdpi.com The reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes a 5-endo-dig cyclization to form a 4,5-dihydrooxazole (oxazoline). wikipedia.org Subsequent base-promoted elimination of the tosyl group yields the aromatic oxazole. nih.govorganic-chemistry.org

The versatility of the Van Leusen synthesis has led to numerous modifications to improve yields, reaction conditions, and substrate scope. One notable adaptation involves performing the reaction in ionic liquids, which can be recovered and reused without a significant loss of product yield. organic-chemistry.org Microwave-assisted Van Leusen synthesis has also been reported, offering accelerated reaction times and high efficiency. nih.govmdpi.com These contemporary adaptations have expanded the utility of this reaction for the synthesis of complex and diversely substituted oxazoles. nih.gov

Adaptation Key Reagents/Conditions Advantages Reference
ClassicalAldehyde, TosMIC, Base (e.g., K₂CO₃)Direct conversion of aldehydes to oxazoles under mild conditions. nih.govorganic-chemistry.org
Ionic Liquid MediaAldehyde, TosMIC, Base, Ionic Liquid (e.g., [bmim]BF₄)Recyclable solvent system, often leading to high yields. organic-chemistry.org
Microwave-AssistedAldehyde, TosMIC, Base, Methanol, Microwave irradiationRapid reaction times, high efficiency, and broad substrate scope. nih.govmdpi.com

Fischer Oxazole Synthesis and Related Cyclization Protocols

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is one of the earliest methods for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride in a dry ether solvent. wikipedia.org The cyanohydrin, typically derived from an aromatic aldehyde, reacts with HCl to form an iminochloride intermediate. This intermediate is then attacked by the second aldehyde, leading to a chloro-oxazoline species after an SN2 reaction and dehydration. Tautomerization followed by the elimination of HCl affords the final 2,5-diaryloxazole. wikipedia.org

This method has been successfully applied to the synthesis of compounds like 2-(4-Bromophenyl)-5-phenyloxazole, starting from benzaldehyde (B42025) cyanohydrin and 4-bromobenzaldehyde (B125591). wikipedia.org However, a potential side reaction is the chlorination of the oxazole ring. wikipedia.org While historically significant, the requirement for anhydrous gaseous HCl can make it less convenient than more modern methods.

Oxidative Cyclization Routes for 2,5-Disubstituted Oxazoles

In recent years, oxidative cyclization strategies have emerged as powerful and efficient alternatives for constructing the oxazole ring. These methods often proceed under milder conditions and can tolerate a wider range of functional groups compared to classical approaches. They can be broadly categorized into transition metal-catalyzed and metal-free systems.

Transition metals, particularly copper and rhodium, have been effectively utilized to catalyze the oxidative cyclization for oxazole synthesis. These reactions often involve the formation of a key C-N or C-O bond through an oxidative pathway.

A notable example is the copper(II)-catalyzed oxidative cyclization of enamides to form 2,5-disubstituted oxazoles. acs.org This reaction proceeds at room temperature via a vinylic C-H bond functionalization, using an oxidant like potassium persulfate (K₂S₂O₈). acs.org This approach is complementary to other methods and allows for the synthesis of oxazoles bearing aryl, vinyl, and alkyl substituents in moderate to high yields. acs.org Cobalt(III)-catalyzed systems have also been developed for the [3+2] cycloaddition of N-pivaloyloxyamides and alkynes, providing an efficient route to 2,5-disubstituted oxazoles under mild conditions. rsc.org

Rhodium catalysis has been employed in the annulation of N-sulfonyl-1,2,3-triazoles with aldehydes to generate 2,5-diaryloxazoles. nih.govresearchgate.net This methodology provides straightforward access to a variety of diaryloxazoles in good to excellent yields and has been applied to the concise synthesis of natural products. nih.gov

Catalyst System Starting Materials Oxidant Key Features Reference
Copper(II) BromideEnamidesK₂S₂O₈Room temperature reaction, proceeds via vinylic C-H functionalization. acs.org
Rhodium(II) AcetateN-sulfonyl-1,2,3-triazoles, Aldehydes-Annulation reaction providing straightforward access to 2,5-diaryloxazoles. nih.govresearchgate.net
Cobalt(III) ComplexN-pivaloyloxyamides, AlkynesInternal[3+2] cycloaddition under mild conditions with a broad substrate scope. rsc.org

To avoid potential metal contamination in the final products, which is a significant concern in pharmaceutical applications, metal-free oxidative cyclization methods have been developed. These protocols often utilize inexpensive and environmentally benign reagents.

A prominent metal-free approach is the iodine-catalyzed tandem oxidative cyclization. nih.govorganic-chemistry.orgacs.org This practical and simple synthesis of 2,5-disubstituted oxazoles uses readily available aromatic aldehydes and α-amino ketones as starting materials. organic-chemistry.orgacs.org The reaction typically employs an oxidant such as tert-butyl hydroperoxide (TBHP) in a solvent like DMF. organic-chemistry.org This method demonstrates excellent functional group compatibility and avoids the issue of metal ion residues in the products. acs.org The proposed mechanism involves the formation of an enol, followed by an intramolecular attack and subsequent iodine-mediated oxidation to form the oxazole ring. acs.org This strategy has proven to be a versatile and efficient pathway for oxazole synthesis. organic-chemistry.org

Catalyst/Promoter Starting Materials Oxidant Key Features Reference
IodineAromatic Aldehydes, α-Amino KetonesTBHPMetal-free, mild conditions, excellent functional group compatibility. nih.govorganic-chemistry.orgacs.org
N-Bromosuccinimide (NBS)N-H ketoaziridines-Direct synthesis via in situ formation of N-bromoketoaziridines. organic-chemistry.org

Regioselective Synthesis of 2,5-Disubstituted Oxazoles

The precise control of substituent placement on the oxazole ring is paramount for tuning the molecule's properties. Regioselective synthesis of 2,5-disubstituted oxazoles allows for the specific installation of different functional groups at the C-2 and C-5 positions, which is crucial for structure-activity relationship studies.

Strategies for the Installation of Aryl Substituents at C-2 and C-5 Positions of the Oxazole Ring

Direct C-H arylation has emerged as a powerful tool for the regioselective synthesis of diaryloxazoles. The selectivity between the C-2 and C-5 positions can often be controlled by the choice of catalyst, ligand, and reaction conditions. nih.govbeilstein-journals.org Palladium-catalyzed reactions have been particularly well-explored in this context.

For instance, Hoarau and colleagues demonstrated that the direct (hetero)arylation of ethyl oxazole-4-carboxylate can be selectively directed to either the C-2 or C-5 position by modulating the phosphine (B1218219) ligand and base. nih.gov The use of sterically demanding ligands like P(t-Bu)₃ in conjunction with pivalic acid (PivOH) preferentially directs arylation to the C-2 position. Conversely, employing ligands such as PCy₃ or dppf, often without an acid additive, reverses the selectivity in favor of the C-5 position. nih.govbeilstein-journals.org This ligand-controlled regioselectivity provides a versatile platform for synthesizing specifically substituted oxazoles. beilstein-journals.org

Similarly, phosphine-free palladium catalyst systems can also achieve regiodivergence. One study found that using Pd(OAc)₂ with KOAc as the base resulted in regioselective C-5 arylation, whereas a Pd(acac)₂/Cs₂CO₃ system selectively yielded C-2 arylated products. researchgate.net

Table 1: Catalyst Systems for Regioselective C-H Arylation of Oxazoles

Target Position Catalyst System Base Selectivity Reference
C-2 Pd(0) / P(t-Bu)₃ / PivOH K₂CO₃ C-2 Selective nih.gov
C-5 Pd(0) / PCy₃ K₂CO₃ C-5 Selective nih.gov
C-2 Pd(acac)₂ Cs₂CO₃ C-2 Selective researchgate.net
C-5 Pd(OAc)₂ KOAc C-5 Selective researchgate.net

Synthetic Approaches to Brominated Oxazole Precursors, specifically 4-bromophenyl at C-2

To synthesize the target compound, 2-(4-bromophenyl)-5-phenyl-1,3-oxazole, strategies must incorporate a precursor bearing the 4-bromophenyl moiety destined for the C-2 position. Several classical and modern oxazole syntheses can be adapted for this purpose by using a 4-bromophenyl-containing starting material.

One of the most direct methods involves using 4-bromobenzaldehyde as a key reactant. In an iodine-catalyzed tandem oxidative cyclization, a wide range of commercially available aromatic aldehydes can be reacted with amino ketones to form 2,5-disubstituted oxazoles. organic-chemistry.orgacs.orgresearchgate.net Employing 4-bromobenzaldehyde in this reaction would directly install the 4-bromophenyl group at the C-2 position of the oxazole ring. This metal-free approach is advantageous as it avoids potential metal ion contamination in the final product. acs.org

The Fischer oxazole synthesis, a classic method, involves the reaction of an aromatic aldehyde with a cyanohydrin. ijpsonline.com Using 4-bromobenzaldehyde in this synthesis is a viable, traditional route to the desired 2-(4-bromophenyl) substituted oxazole core. Similarly, the Robinson-Gabriel synthesis proceeds via the cyclodehydration of α-acylamino ketones. acs.org An N-acylamino ketone precursor where the acyl group is derived from 4-bromobenzoic acid would also lead to the desired C-2 substitution pattern.

Green Chemistry Principles and Sustainable Approaches in Oxazole Synthesis

The increasing demand for environmentally conscious chemical manufacturing has driven the development of green synthetic methods for oxazole derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption compared to conventional methods. ijpsonline.comijpsonline.com

Catalyst-Free and Environmentally Benign Methodologies

Developing catalyst-free reactions is a significant goal in green chemistry, as it simplifies product purification and reduces waste from toxic metal catalysts. Several methodologies have been established for the synthesis of 2,5-disubstituted oxazoles without the need for a metal catalyst.

An iodine-catalyzed tandem oxidative cyclization provides a practical and simple route to 2,5-disubstituted oxazoles from aromatic aldehydes and 2-amino-1-phenylethanone hydrochloride. organic-chemistry.orgacs.org This reaction proceeds under mild conditions and, by avoiding transition metals, ensures that the products are free from metal ion residues. acs.org

Another approach is the catalyst-free intramolecular oxidative cyclization of N-allylbenzamides. This method uses readily accessible starting materials to form the oxazole nucleus under temperate conditions, providing good yields without any catalyst. acs.org The use of ionic liquids as recyclable solvents also represents an environmentally benign strategy. For instance, the van Leusen oxazole synthesis can be performed in ionic liquids, which can be recovered and reused multiple times without a significant drop in product yield. ijpsonline.comorganic-chemistry.orgnih.gov

Application of Heterogeneous and Magnetically Recoverable Catalysts

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in the ease of separation from the reaction mixture and their potential for recyclability. Magnetically recoverable nanocatalysts are a particularly innovative class of heterogeneous catalysts that combine high catalytic activity with straightforward, sustainable recovery. tandfonline.comjsynthchem.com

These catalysts typically consist of a magnetic core, such as iron oxide (Fe₃O₄) nanoparticles, coated with a stabilizing layer (e.g., silica) and functionalized with a catalytically active species, like a copper (II) complex. jsynthchem.comjsynthchem.com The high surface area of the nanoparticles ensures high catalytic efficiency, while their magnetic nature allows for simple separation from the reaction medium using an external magnet. jsynthchem.comresearchgate.net

These nanocatalysts have been successfully employed in the synthesis of oxazole derivatives. tandfonline.comjsynthchem.comnih.gov Studies have shown that these catalysts can be recovered and reused for multiple cycles (e.g., six or more times) without a significant loss of their catalytic activity, making the process more economical and environmentally friendly. jsynthchem.comjsynthchem.com

Table 3: Reusability of a Magnetically Recoverable Nanocatalyst in Oxazole Synthesis

Cycle Yield (%)
1 95
2 94
3 94
4 93
5 92
6 92

Data adapted from a study on Fe₃O₄@SiO₂-IM-CuCl₂ catalyzed synthesis. jsynthchem.com

Sophisticated Spectroscopic Characterization of 2 4 Bromophenyl 5 Phenyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing intricate details about the chemical environment of individual nuclei.

High-Resolution ¹H NMR Spectroscopic Analysis: Proton Environments and Spin-Spin Coupling Patterns

The ¹H NMR spectrum of 2-(4-Bromophenyl)-5-phenyl-1,3-oxazole is anticipated to reveal distinct signals corresponding to the aromatic protons of the phenyl and bromophenyl rings, as well as the lone proton on the oxazole (B20620) ring. The protons on the 4-bromophenyl group are expected to appear as two doublets due to ortho-coupling. Similarly, the protons of the 5-phenyl group will exhibit characteristic multiplets. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the electronic effects of the oxazole core.

Based on data from structurally similar compounds, such as 5-(4-bromophenyl)-3-phenylisoxazole, the aromatic protons are expected to resonate in the range of δ 7.40-7.90 ppm. rsc.org The proton on the oxazole ring is typically observed as a singlet in a distinct region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (Phenyl & Bromophenyl) 7.40 - 7.90 m

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

¹³C NMR Spectroscopic Analysis: Carbon Framework and Chemical Shifts

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom in the phenyl, bromophenyl, and oxazole rings. The carbon atom attached to the bromine (C-Br) will show a characteristic chemical shift, typically in the range of δ 120-125 ppm. The carbons of the oxazole ring are also expected to have unique and identifiable resonances.

Analysis of related structures, like 5-(4-bromophenyl)-3-phenylisoxazole, suggests that the aromatic and heterocyclic carbons will resonate in the region of δ 95-170 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atoms Predicted Chemical Shift (δ, ppm)
Aromatic (Phenyl & Bromophenyl) 120 - 140
Oxazole Ring Carbons 95 - 170

Note: These are estimated chemical shift ranges based on analogous compounds.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, advanced 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between protons, confirming the ortho, meta, and para relationships within the phenyl and bromophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between the phenyl and bromophenyl rings and the oxazole core, for instance, by observing correlations from the oxazole proton to the carbons of the adjacent phenyl ring. The application of these techniques has been pivotal in the structural confirmation of complex heterocyclic systems. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Identification of Characteristic Oxazole Ring Vibrations and Functional Groups

The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to the vibrations of the oxazole ring. These typically include C=N and C=C stretching vibrations, as well as ring breathing modes. For related oxazole structures, these bands are often observed in the 1400-1650 cm⁻¹ region. Other key functional group vibrations include the C-H stretching of the aromatic rings (above 3000 cm⁻¹) and the C-Br stretching vibration, which is expected at lower wavenumbers.

Analysis of Phenyl and Bromophenyl Group Vibrational Modes

The phenyl and bromophenyl groups will give rise to a series of characteristic vibrational bands. These include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region.

C=C stretching: Aromatic ring C=C stretching vibrations usually appear as a group of bands in the 1450-1600 cm⁻¹ range.

C-H in-plane and out-of-plane bending: These vibrations occur at lower frequencies and can provide information about the substitution pattern of the aromatic rings.

The presence of the bromine atom on one of the phenyl rings will influence the positions and intensities of these bands compared to an unsubstituted phenyl ring.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
C=N/C=C Stretch (Oxazole & Phenyl) 1400 - 1650

Note: These are general frequency ranges and the actual spectrum may show more complex patterns.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structural components of a molecule through its fragmentation patterns.

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular Formula C₁₅H₁₀BrN₂O
Monoisotopic Mass 300.00035 u
Average Mass 301.14 g/mol
Nominal Mass 300 u

Note: The data in this table is theoretical and based on the chemical formula.

The fragmentation of this compound under mass spectrometric conditions is expected to involve cleavages related to the oxazole ring and its aryl substituents. The stability of the oxazole ring often leads to characteristic fragmentation patterns. General fragmentation pathways for phenyl-substituted oxazoles include the loss of carbon monoxide (CO) and hydrogen cyanide (HCN).

The initial fragmentation is likely the cleavage of the oxazole ring. Subsequent fragmentations would involve the loss of the bromine atom and further breakdown of the phenyl and bromophenyl rings. The presence of the bromine atom would be evident from the characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Table 2: Plausible Mass Spectrometry Fragments for this compound

Fragment IonProposed Structure
[M]+C₁₅H₁₀BrN₂O+
[M-CO]+C₁₄H₁₀BrN₂+
[M-HCN]+C₁₄H₉BrO+
[C₇H₅O]+Benzoyl cation
[C₆H₄Br]+Bromophenyl cation

Note: This table represents predicted fragmentation patterns based on the general behavior of related compounds.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions due to the extensive conjugation between the phenyl ring, the oxazole core, and the bromophenyl ring. The phenyl and bromophenyl groups act as chromophores, and their attachment to the oxazole ring leads to a bathochromic (red) shift in the absorption maxima compared to the individual parent molecules. The extended π-system allows for the delocalization of electrons, which lowers the energy required for electronic excitation. The bromine atom, being a halogen, can have a modest influence on the absorption spectrum through its inductive and resonance effects.

The primary electronic excitations in this compound will be π → π* transitions. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The absorption spectrum is anticipated to show strong absorption bands in the ultraviolet region. The exact position of the absorption maxima (λmax) would be influenced by the solvent polarity, a phenomenon known as solvatochromism. In general, for similar 2,5-diaryloxazole compounds, the absorption spectra exhibit broad bands due to the various vibrational levels associated with the electronic states. The photophysical properties, such as the fluorescence quantum yield and Stokes shift, are also dictated by the nature of these electronic transitions and the extent of conjugation. Many 2,5-diaryloxazoles are known to be fluorescent, and it is expected that this compound would also exhibit fluorescence.

Advanced Core-Level Spectroscopies (X-ray Photoelectron Spectroscopy, X-ray Absorption Spectroscopy)

Advanced core-level spectroscopies, such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS), provide detailed information about the elemental composition and the chemical environment of atoms within a molecule.

For this compound, XPS would provide a survey spectrum indicating the presence of carbon, nitrogen, oxygen, and bromine. High-resolution spectra of the C 1s, N 1s, O 1s, and Br 3d core levels would offer insight into the chemical states of these elements. The C 1s spectrum would be complex, with distinct peaks for carbon atoms in the phenyl rings, the oxazole ring, and the carbon attached to bromine. The N 1s and O 1s spectra would show characteristic binding energies for these atoms within the oxazole heterocycle. The Br 3d spectrum would exhibit a doublet corresponding to the 3d₅/₂ and 3d₃/₂ spin-orbit components, with binding energies characteristic of bromine bonded to an aromatic ring.

X-ray Absorption Spectroscopy (XAS) at the C, N, and O K-edges and the Br L-edges would reveal information about the unoccupied electronic states. The pre-edge features in the XAS spectra can be correlated with π* orbitals of the oxazole and phenyl rings, providing a map of the unoccupied molecular orbitals. Theoretical calculations would be instrumental in interpreting the fine features of the XPS and XAS spectra and relating them to the molecular orbital structure of the compound.

Table 3: Expected Core-Level Binding Energies for this compound

ElementCore LevelExpected Binding Energy Range (eV)
Carbon C 1s284 - 288
Nitrogen N 1s399 - 401
Oxygen O 1s531 - 533
Bromine Br 3d70 - 72

Note: These are approximate binding energy ranges and can vary based on the specific chemical environment and instrument calibration.

Probing Electronic Structure at Bromine, Oxygen, and Nitrogen Atoms

No specific data found.

Analysis of Chemical Shifts and Orbital Contributions in the Oxazole System

No specific data found.

Reactivity and Strategic Functionalization of 2 4 Bromophenyl 5 Phenyl 1,3 Oxazole

Metal-Catalyzed Cross-Coupling Reactions at the Bromine Atom

The bromine atom attached to the phenyl group is a prime site for palladium- and nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in synthesizing more complex molecular architectures.

Suzuki-Miyaura Coupling for C-C Bond Formation with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. nih.govmdpi.com In the context of 2-(4-Bromophenyl)-5-phenyl-1,3-oxazole, this reaction involves the palladium-catalyzed coupling of the aryl bromide with a variety of organoboron compounds, such as boronic acids or their esters. nih.gov The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. semanticscholar.orgnih.gov

The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net The choice of catalyst, base, and solvent is crucial for achieving high yields. mdpi.com Common catalysts include palladium complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. A variety of bases, including carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄), are used to facilitate the transmetalation step. mdpi.comnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
Boronic Acid/Ester PartnerCatalystBaseSolventTypical Temperature
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-100 °C
4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane100 °C
Thiophene-2-boronic acidPd(dppf)Cl₂Na₂CO₃DMF90 °C
Vinylboronic acid pinacol (B44631) esterPd(OAc)₂ / PPh₃K₂CO₃DME80 °C

Negishi Coupling for C-C Bond Formation with Organozinc Reagents

The Negishi coupling is another versatile palladium- or nickel-catalyzed reaction for C-C bond formation, utilizing organozinc reagents as the coupling partners. organic-chemistry.org This method is known for its high reactivity and functional group tolerance. organic-chemistry.org The reaction involves the coupling of this compound with an organozinc halide (R-ZnX), which can be prepared from the corresponding organic halide. nih.gov

A key advantage of the Negishi coupling is the ability to use a wide variety of organozinc reagents, including those derived from alkyl, vinyl, aryl, and heteroaryl halides. organic-chemistry.orgorganic-chemistry.org The reaction mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation with the organozinc species, and reductive elimination. The use of highly active catalysts, such as palladium complexes with N-heterocyclic carbene (NHC) ligands, can facilitate these reactions under mild conditions. organic-chemistry.org

Table 2: Illustrative Conditions for Negishi Coupling of this compound
Organozinc ReagentCatalystSolventTypical Temperature
Phenylzinc chloridePd(PPh₃)₄THFRoom Temp. to 65 °C
Ethylzinc bromidePd(dppf)Cl₂THFRoom Temp.
(Thiophen-2-yl)zinc chlorideNiCl₂(dppe)DMA50 °C
Allylzinc bromidePd₂(dba)₃ / P(t-Bu)₃DioxaneRoom Temp.

Sonogashira Coupling for C-C Alkynylation

The Sonogashira coupling provides a direct route to synthesize arylalkynes by coupling an aryl halide with a terminal alkyne. libretexts.orgwikipedia.org This reaction is unique in its use of a dual catalytic system, typically involving a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst. libretexts.orgorganic-chemistry.org An amine base, such as triethylamine (B128534) or diisopropylethylamine, is used both as the base and often as the solvent. organic-chemistry.org

For this compound, Sonogashira coupling allows for the introduction of an alkyne moiety at the 4-position of the phenyl ring, leading to conjugated enyne systems. libretexts.org The reaction proceeds under relatively mild conditions and is tolerant of many functional groups. wikipedia.org The mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. wikipedia.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Table 3: General Conditions for Sonogashira Coupling of this compound
Terminal Alkyne PartnerPd CatalystCu Co-catalystBaseSolvent
PhenylacetylenePd(PPh₃)₂Cl₂CuITriethylamineTHF
EthynyltrimethylsilanePd(OAc)₂ / PPh₃CuIDiisopropylamineDMF
1-HexynePd(PPh₃)₄CuIPiperidineToluene
Propargyl alcoholPd(PPh₃)₂Cl₂CuITriethylamineAcetonitrile

Other Palladium- and Nickel-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond the Suzuki, Negishi, and Sonogashira reactions, the bromine atom of this compound is amenable to other important transformations, most notably the Buchwald-Hartwig amination for C-N bond formation and its analogue for C-O bond formation (etherification). beilstein-journals.org These reactions allow for the direct coupling of the aryl bromide with amines, amides, alcohols, or phenols. beilstein-journals.orgmit.edu

These transformations typically require a palladium or nickel catalyst paired with a specialized ligand, such as bulky biarylphosphines (e.g., XPhos, SPhos) or bidentate ligands like Xantphos, which are crucial for achieving high reactivity and selectivity. beilstein-journals.orgmit.edu A strong base, such as sodium tert-butoxide (NaO t-Bu) or cesium carbonate (Cs₂CO₃), is generally required to deprotonate the nucleophile. beilstein-journals.org The ability to form C-N and C-O bonds directly from the aryl bromide significantly expands the synthetic utility of the starting compound, providing access to a wide range of derivatives with potential applications in medicinal chemistry and materials science. organic-chemistry.orgnih.gov

Direct Arylation and Alkenylation Strategies of the Oxazole (B20620) Ring

While functionalization at the bromine atom is the most common strategy, direct C-H activation of the oxazole ring itself offers an alternative, more atom-economical route for forming new bonds. mdpi.com For this compound, the C2 and C5 positions are already substituted. The remaining position on the oxazole core is the C4-H bond.

Transition metal-catalyzed direct arylation or alkenylation would target this C4 position. tandfonline.com These reactions typically employ a palladium catalyst and proceed via a concerted metalation-deprotonation mechanism or through the formation of an organometallic intermediate. nih.gov The regioselectivity of such reactions can be influenced by the electronic properties of the substrate and the specific catalytic system employed. researchgate.net While less explored for this specific trisubstituted oxazole compared to simpler oxazoles, direct C-H functionalization represents a modern and efficient approach to further derivatization, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net

Nucleophilic Substitution Reactions Involving the Halogen Atom on the Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a halogen on an aromatic ring with a nucleophile. This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

In the case of this compound, the oxazole ring is generally considered an electron-deficient heterocycle. wikipedia.org This electron-withdrawing nature could potentially provide some activation for the bromine atom at the para position to undergo SNAr. However, the activating effect of a 2-oxazolyl group is significantly weaker than that of classical activating groups like nitro (-NO₂) or cyano (-CN). Consequently, SNAr reactions on this substrate are expected to require harsh conditions, such as high temperatures, strong nucleophiles (e.g., alkoxides, amides), and polar aprotic solvents. In practice, metal-catalyzed cross-coupling reactions are overwhelmingly preferred for the functionalization of this C-Br bond due to their much broader scope, higher efficiency, and milder reaction conditions.

Oxidative Functionalization Reactions of the Oxazole Core

The oxazole ring is generally stable to oxidation, but it can undergo ring-opening when treated with strong oxidizing agents like cold potassium permanganate (B83412) or chromic acid. pharmaguideline.com However, more subtle and synthetically useful oxidative functionalizations can be achieved, often involving transition metal catalysts. These methods focus on forming new bonds through the activation of C-H bonds under oxidative conditions.

Cross-dehydrogenative coupling (CDC) is a prominent strategy that allows for the formation of C-C or C-heteroatom bonds by combining two C-H bonds under an oxidant. rsc.org For this compound, this could potentially be used to couple the C-4 position of the oxazole with another C-H bond from a different molecule. Copper salts, such as CuCl₂, in combination with an oxidant like tert-butyl hydroperoxide (TBHP), are commonly employed for such transformations. rsc.orgrsc.org This approach provides a direct method for synthesizing more complex oxazole derivatives without pre-functionalization. rsc.org

Furthermore, metal-free oxidative cyclization methods have been developed for the synthesis of 2,5-disubstituted oxazoles, often using reagents like iodine and TBHP or (diacetoxyiodo)benzene (B116549) (PIDA). researchgate.netacs.org While these are synthesis methods, the principles of oxidative C-H functionalization are relevant for potential late-stage modifications of the oxazole core.

Another mode of oxidative reactivity involves enzymatic oxidation. For instance, C-2 unsubstituted oxazoles can undergo ring oxidation to form 2-oxazolones, a reaction catalyzed by aldehyde oxidase in liver cytosols. nih.gov Although this compound is substituted at the C-2 position and thus not a direct substrate for this specific transformation, this finding highlights the susceptibility of the oxazole core to specific oxidative metabolic pathways, which is a key consideration in medicinal chemistry. nih.gov

The table below summarizes relevant oxidative functionalization reactions.

Reaction TypeReagents/CatalystTarget PositionPotential Outcome
Cross-Dehydrogenative Coupling (CDC)CuCl₂, TBHPC-4C-C or C-Heteroatom bond formation
Oxidative Ring CleavageKMnO₄, CrO₃Oxazole RingCleavage to open-chain products pharmaguideline.com
Iodine-Catalyzed Oxidative FunctionalizationI₂, TBHPC-4Introduction of new substituents

Theoretical and Computational Chemistry of 2 4 Bromophenyl 5 Phenyl 1,3 Oxazole

Quantum Chemical Calculations for Electronic Structure and Molecular Stability

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods model the molecule at the electronic level, offering a detailed description of its geometry, stability, and electronic landscape.

Density Functional Theory (DFT) is a powerful and widely used computational method for assessing the structural and spectral properties of organic molecules. irjweb.com For heterocyclic compounds similar to 2-(4-Bromophenyl)-5-phenyl-1,3-oxazole, the B3LYP (Becke-3-Parameter-Lee-Yang-Parr) functional combined with a high-level basis set, such as 6-311++G(d,p), is commonly employed to achieve a good balance between accuracy and computational cost. ajchem-a.comkbhgroup.inresearchgate.net

This level of theory is used to perform geometry optimization, a process that determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure in the ground state. mdpi.com The output of these calculations provides crucial geometrical parameters, including bond lengths, bond angles, and dihedral angles. researchgate.net For instance, in related oxazole (B20620) ring systems, key bond angles such as N–C–O and O–C–C have been determined with high precision using this methodology. irjweb.com The optimized geometry is essential as it serves as the foundation for all further computational analyses, including the calculation of spectroscopic and electronic properties. researchgate.net

While DFT is highly efficient, high-level ab initio methods, such as Coupled Cluster (CC) theory, offer a more rigorous and accurate approach for calculating molecular energetics and electronic structure. These methods are considered the "gold standard" in quantum chemistry for their precise treatment of electron correlation, which is crucial for obtaining reliable energy values.

Ab initio methods have been applied to study various properties of heteroaromatic systems, including oxazoles and thiazoles. researchgate.netnih.gov Calculations such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can provide benchmark data for ionization potentials, electron affinities, and reaction energies. Although computationally intensive, these methods are invaluable for validating results from more approximate methods like DFT and for investigating complex electronic phenomena where DFT might be less reliable.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity and ionization potential. youtube.com The LUMO, conversely, acts as an electron acceptor, and its energy is related to electrophilicity and electron affinity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com For the structurally similar compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations have determined the HOMO-LUMO energies and the resulting energy gap. ajchem-a.comkbhgroup.in These values provide a useful reference for understanding the electronic characteristics of the bromo-substituted analogue.

ParameterEnergy (eV)
EHOMO-6.5743
ELUMO-2.0928
Energy Gap (ΔE)4.4815

Table 1. Calculated Frontier Molecular Orbital energies for the analogous compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, computed at the B3LYP/6-311++G(d,p) level of theory. ajchem-a.comkbhgroup.in This data illustrates the typical values obtained from FMO analysis for this class of compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. kbhgroup.in The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, red-colored regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. Blue-colored regions correspond to positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. For related 1,3,4-oxadiazole (B1194373) derivatives, MEP analysis has shown that the most negative potential is located around the nitrogen atoms of the heterocyclic ring, identifying them as the primary sites for electrophilic interactions. ajchem-a.comkbhgroup.in Conversely, the hydrogen atoms often exhibit the most positive potential. ajchem-a.com This type of analysis is crucial for understanding intermolecular interactions and potential binding sites. kbhgroup.in

Computational Prediction of Spectroscopic Properties from First Principles

First-principles calculations allow for the theoretical prediction of various spectroscopic properties, which can be used to interpret experimental data and confirm molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The chemical shifts (δ) of nuclei like ¹H and ¹³C are highly sensitive to their local electronic environment. Computational methods, particularly DFT, can accurately predict these chemical shifts from first principles.

The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR parameters within a DFT framework. By computing the magnetic shielding tensors for a molecule with an optimized geometry, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are then compared with experimental results. A strong correlation between the calculated and observed chemical shifts provides powerful validation for the proposed molecular structure and can help in the unambiguous assignment of complex spectra in heterocyclic systems. researchgate.netnih.gov

Vibrational Frequency Calculations (IR, Raman) for Spectral Interpretation

Computational chemistry provides a powerful tool for the interpretation of experimental vibrational spectra. By employing methods like Density Functional Theory (DFT), researchers can calculate the harmonic vibrational frequencies of a molecule, which correspond to the fundamental modes of vibration. These calculated frequencies for Infrared (IR) and Raman spectroscopy help in the precise assignment of spectral bands observed experimentally. esisresearch.orgresearchgate.net For molecules similar to this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have shown excellent agreement with experimental data. core.ac.ukajchem-a.com

The vibrational modes of this compound can be categorized based on the functional groups present: the phenyl rings, the oxazole core, and the carbon-bromine bond. Aromatic C-H stretching vibrations are typically predicted and observed in the 3100-3000 cm⁻¹ region. ajchem-a.com The stretching of the C=N and C=C bonds within the oxazole and phenyl rings usually appears in the 1625–1430 cm⁻¹ range. ajchem-a.com The characteristic asymmetric and symmetric C-O-C stretching vibrations of the oxazole ring are found at lower wavenumbers, often around 1150 cm⁻¹ and 1070 cm⁻¹, respectively. esisresearch.org The C-Br stretching vibration is expected at a much lower frequency, typically below 1000 cm⁻¹.

By comparing the calculated IR intensities and Raman activities with the experimental spectra, a detailed and reliable assignment of each vibrational band can be achieved, confirming the molecular structure and providing insights into the bonding environment. esisresearch.org

Table 1: Representative Calculated Vibrational Frequencies for 2,5-Diaryl-1,3-oxazole Scaffolds Data extrapolated from computational studies on similar structures. esisresearch.orgajchem-a.com

Vibrational ModeTypical Calculated Frequency Range (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3040Stretching of the carbon-hydrogen bonds on the phenyl rings.
C=N / C=C Stretch1610 - 1480Mixed stretching vibrations of the carbon-nitrogen double bond in the oxazole ring and carbon-carbon double bonds in the aromatic rings.
Aromatic C-H In-Plane Bend1480 - 1000Bending motions of the C-H bonds within the plane of the phenyl rings.
Asymmetric C-O-C Stretch~1150Asymmetric stretching of the carbon-oxygen-carbon single bonds within the oxazole ring.
Symmetric C-O-C Stretch~1070Symmetric stretching of the carbon-oxygen-carbon single bonds within the oxazole ring.
C-Br Stretch700 - 500Stretching of the carbon-bromine bond on the bromophenyl ring.

UV-Vis and Excited State Calculations (e.g., TD-DFT) for Photophysical Characterization

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules and simulating their UV-Vis absorption spectra. nih.govrsc.org This technique calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. esisresearch.org For 2,5-diaryl oxadiazoles, which are structurally analogous to the title compound, TD-DFT calculations have been successfully used to interpret their experimental absorption and fluorescence spectra. nih.gov

The electronic transitions in molecules like this compound are typically of the π → π* type, involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO is often distributed over the entire π-conjugated system of the diaryl oxazole, while the LUMO may also be delocalized across the molecule. mdpi.com The energy gap between these frontier orbitals largely determines the wavelength of the primary absorption band. mdpi.com Computational studies on similar compounds show that the main absorption band is due to the HOMO→LUMO transition. nih.gov These calculations allow for a detailed characterization of the photophysical properties and can help rationalize the effects of substituents on the absorption and emission spectra. nih.govrsc.org

Table 2: Representative TD-DFT Calculated Electronic Transition Data Data based on typical results for similar aromatic heterocyclic compounds. nih.govrsc.orgnih.gov

Calculated λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
~300-320> 1.0HOMO → LUMOπ → π
~250-270~0.5HOMO-1 → LUMOπ → π
~220-240~0.3HOMO → LUMO+1π → π*

Reaction Mechanism Studies and Transition State Analysis

Computational Elucidation of Cross-Coupling Reaction Pathways

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds and are frequently used in the synthesis of 2,5-diaryl oxazoles. researchgate.netresearchgate.net Computational chemistry plays a crucial role in elucidating the intricate mechanisms of these catalytic cycles. nih.gov For a substrate like this compound, the Suzuki reaction would involve coupling at the C-Br bond.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (the bromophenyl moiety) to the Pd(0) complex, forming a Pd(II) intermediate. youtube.comyoutube.com Computational models can determine the energy barrier for this step, which is often rate-determining.

Transmetalation: The organoboron reagent (e.g., a phenylboronic acid) transfers its organic group to the palladium center, displacing the halide. youtube.com DFT calculations can model the transition state of this step, clarifying the role of the base and solvent.

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com Computational studies can reveal the energetics of this final step, confirming the feasibility of the reaction.

By calculating the potential energy surface for the entire catalytic cycle, researchers can identify the lowest-energy pathway, characterize the structures of intermediates and transition states, and understand how factors like ligand choice and substrate electronics influence reaction efficiency and selectivity. nih.gov

Reactivity Predictions for Bromine-Containing Moieties and Oxazole Core

Computational methods are instrumental in predicting the reactivity of different sites within a molecule. For this compound, analysis of its electronic structure provides insights into the behavior of both the bromine-containing moiety and the oxazole core.

Bromine-Containing Moiety: The bromine atom is a key functional group for synthetic transformations, particularly in cross-coupling reactions where the C-Br bond is cleaved during the oxidative addition step. researchgate.net Analysis of the molecular electrostatic potential (MEP) and calculated atomic charges (e.g., Mulliken charges) can quantify the electrophilicity of the carbon atom attached to the bromine. ajchem-a.commdpi.com This carbon atom typically bears a partial positive charge, making it susceptible to attack by the electron-rich Pd(0) catalyst. Frontier molecular orbital analysis (HOMO/LUMO) can further indicate the bond's lability.

Oxazole Core: The oxazole ring contains heteroatoms (nitrogen and oxygen) that influence its reactivity. The nitrogen atom, being a Lewis basic site, is often the most nucleophilic center in the ring and a likely site for electrophilic attack or coordination to metal centers. ajchem-a.com MEP maps for similar heterocyclic compounds consistently show a region of negative potential around the nitrogen atom, confirming it as the primary site for electrophilic interactions. ajchem-a.com The C2 and C5 positions of the oxazole ring are critical sites for modification, and their reactivity can be assessed by calculating their respective atomic charges and contributions to the frontier orbitals. nih.govmdpi.com

Non-Covalent Interaction (NCI) Analysis

Characterization of Intramolecular and Intermolecular Interactions

Non-covalent interactions (NCIs) are crucial in determining the supramolecular architecture, crystal packing, and physical properties of molecular solids. nih.gov Computational tools like Hirshfeld surface analysis and NCI plots are used to visualize and characterize these weak forces. scielo.org.mx

Intramolecular Interactions: Within a single molecule of this compound, weak interactions can influence its preferred conformation. These may include C-H···N or C-H···O contacts between the hydrogen atoms of one phenyl ring and the heteroatoms of the oxazole ring. Furthermore, π-π stacking interactions between the electron systems of the phenyl and bromophenyl rings can occur, although the dihedral angle between the rings will dictate the strength of this interaction. nih.gov

Intermolecular Interactions: In the solid state, a variety of intermolecular interactions dictate the crystal packing. For aryl-substituted oxazoles, these interactions are often numerous and varied. nih.gov

π-π Stacking: Face-to-face or offset stacking between the aromatic phenyl and oxazole rings of adjacent molecules is a common and significant stabilizing interaction. nih.gov

Hydrogen Bonding: While lacking classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are prevalent, where hydrogen atoms from the phenyl rings interact with the oxygen or nitrogen atoms of the oxazole core of a neighboring molecule. scielo.org.mx

Halogen Bonding: The bromine atom on the bromophenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen or oxygen of another molecule.

Detailed Analysis of Halogen Bonding Interactions Involving the Bromine Atom

The bromine atom covalently bonded to the phenyl ring at the second position of the this compound molecule introduces a region of positive electrostatic potential, known as a σ-hole, on the terminal portion of the bromine atom along the C-Br bond axis. This electrophilic region can engage in attractive, non-covalent interactions with electron-rich atoms, a phenomenon termed halogen bonding. Theoretical and computational chemistry provides powerful tools to elucidate the nature, strength, and geometry of these interactions, which can significantly influence the supramolecular assembly and crystal packing of the compound.

Computational studies on analogous brominated heterocyclic compounds have consistently demonstrated the importance of halogen bonding in their solid-state structures. While a dedicated computational analysis specifically for this compound is not extensively documented in the literature, a detailed understanding can be constructed from the analysis of closely related molecules. These studies typically employ methods such as Density Functional Theory (DFT) for geometry optimization and the calculation of electronic properties, alongside techniques like Hirshfeld surface analysis to quantify intermolecular contacts.

Nature of Halogen Bonding Interactions:

The bromine atom in this compound can act as a halogen bond donor, interacting with various halogen bond acceptors. Potential acceptors include the nitrogen and oxygen atoms of the oxazole ring of a neighboring molecule, as well as the π-systems of the phenyl rings. The strength and directionality of these interactions are governed by the magnitude of the σ-hole on the bromine and the nucleophilicity of the acceptor.

In the crystal lattice, molecules are likely to arrange themselves to maximize these favorable halogen bonding interactions, alongside other non-covalent forces such as hydrogen bonds and π-π stacking. For instance, in the crystal structure of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, DFT calculations revealed a pronounced σ character of the electron density on the bromine atoms, indicating their propensity to form halogen bonds. nih.gov

Quantitative Analysis from Analogous Systems:

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules. The percentage of different intermolecular contacts on the Hirshfeld surface provides a quantitative measure of their contribution to the crystal packing.

While the specific percentages for this compound are not available, data from similar structures offer significant insights. For example, a Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene showed that Br···H/H···Br contacts constituted a significant portion (20.9%) of the intermolecular interactions. nih.gov Similarly, in 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, Br···H/H···Br contacts were also prominent at 20.5%. uzh.ch These findings suggest that interactions between the bromine atom and hydrogen atoms on neighboring molecules are likely to be a key feature in the crystal packing of this compound.

Furthermore, C—Br···π interactions have been identified as another important stabilizing force in related compounds. In the crystal structure of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, molecules are connected along the c-axis by C—Br···π interactions, forming zigzag chains. nih.gov

The following table summarizes the types of halogen bonding interactions and their quantitative contributions as observed in analogous brominated compounds, which can be extrapolated to predict the behavior of this compound.

Interaction TypeDonor AtomAcceptorTypical Contribution (from Hirshfeld Surface Analysis)
Halogen-HydrogenBrH~10-22%
Halogen-πBrπ-system of phenyl ringSignificant, often directional
Halogen-HalogenBrBr~4%
Halogen-HeteroatomBrN/O of oxazole ringPlausible, depends on steric accessibility

Energetics and Geometry of Halogen Bonds:

The strength of halogen bonds is typically in the range of 5-30 kJ/mol, making them comparable to or even stronger than conventional hydrogen bonds. The geometry of these interactions is highly directional, with the C-Br···Y angle (where Y is the halogen bond acceptor) approaching linearity (180°). This directionality is a direct consequence of the location of the σ-hole on the bromine atom.

DFT calculations on model systems can provide precise information about the interaction energies and optimal geometries of halogen-bonded dimers. For this compound, one could model the interaction of the bromine atom with potential acceptors like the oxazole nitrogen or the center of a phenyl ring to determine the most stable configurations. The analysis of frontier molecular orbitals (HOMO and LUMO) from such calculations would further illuminate the electronic aspects of these interactions, with the LUMO often showing a significant contribution from the σ* orbital of the C-Br bond, which is indicative of its acceptor character in a charge-transfer component of the halogen bond. nih.gov

Advanced Applications in Materials Science and Supramolecular Assemblies

Oxazole (B20620) Derivatives in Optoelectronic and Photonic Materials

The inherent luminescent properties of the 2,5-diaryloxazole scaffold make it a promising candidate for various optoelectronic applications. The strategic introduction of a bromophenyl group offers a pathway to modulate these properties and introduce new functionalities.

The 2,5-diaryl-1,3-oxazole core is a well-established fluorophore. The synthesis of derivatives like 2-(4-bromophenyl)-5-phenyl-1,3-oxazole allows for the fine-tuning of their photophysical properties. The bromine atom, through its electron-withdrawing nature and heavy-atom effect, can influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby affecting the absorption and emission characteristics.

Derivatives of 2,5-diaryloxazoles are known to exhibit strong fluorescence. While specific data for this compound is not extensively documented in publicly available literature, the general class of 2,5-diaryl-1,3,4-oxadiazoles, a closely related isomeric structure, has been shown to possess high photoluminescence quantum yields, a desirable characteristic for emissive materials. The presence of phenyl rings contributes to a rigid structure that minimizes non-radiative decay processes, thus enhancing fluorescence efficiency.

The synthesis of such compounds often involves condensation reactions. For instance, the reaction of a phenacyl halide with an amide can lead to the formation of the oxazole ring. In the case of this compound, this could involve the reaction of 2-bromo-1-phenylethan-1-one with 4-bromobenzamide.

PropertyGeneral Observation for 2,5-DiaryloxazolesPotential Influence of 4-Bromophenyl Group
Fluorescence Strong emission in the blue to UV region.May cause a bathochromic (red) shift in emission.
Quantum Yield Generally high due to rigid structure.The heavy atom effect of bromine could potentially lead to enhanced intersystem crossing, which might decrease fluorescence in favor of phosphorescence.
Solvatochromism Emission wavelength can be sensitive to solvent polarity.The dipole moment of the molecule would be altered, potentially affecting solvatochromic behavior.

Oxazole and, more commonly, their isomeric oxadiazole derivatives are frequently employed in the fabrication of Organic Light-Emitting Diodes (OLEDs). These compounds can function as electron-transporting materials, hole-blocking materials, or as the emissive layer itself, often as a dopant in a host material. Their high thermal stability and electron affinity make them suitable for these roles.

Specifically, 2,5-diaryl-1,3,4-oxadiazoles have been extensively investigated as electron-transporting components in OLEDs. Given the structural and electronic similarities, it is plausible that this compound could exhibit similar electron-transporting capabilities. Furthermore, the inherent blue fluorescence of the 2,5-diaryloxazole core makes it a candidate for a blue-emitting material in OLEDs, a crucial component for full-color displays. The bromine substituent could be further functionalized, for example, through cross-coupling reactions, to attach other chromophores or charge-transporting moieties, thereby creating more complex and efficient OLED materials.

The photophysical properties of this compound are intrinsically linked to its electronic structure, which is dominated by the aromaticity of the phenyl and oxazole rings and the extended π-conjugation across the molecule. The system of alternating single and double bonds allows for the delocalization of π-electrons, which is fundamental to its ability to absorb and emit light.

Upon absorption of a photon of appropriate energy, a π-electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent relaxation of this electron back to the ground state can occur via the emission of a photon, resulting in fluorescence. The energy of the emitted photon, and thus the color of the light, is determined by the HOMO-LUMO energy gap.

The extended conjugation provided by the two phenyl rings and the oxazole ring lowers the HOMO-LUMO gap compared to the individual aromatic components, typically resulting in absorption and emission at longer wavelengths (a bathochromic shift). The planarity of the molecule is crucial for effective conjugation; any significant twisting between the rings would disrupt the π-system and alter the photophysical properties. The bromine atom can influence the electronic properties through inductive and resonance effects, further tuning the HOMO-LUMO gap.

Supramolecular Architectures and Crystal Engineering Utilizing this compound

The solid-state packing of this compound is governed by a variety of non-covalent interactions, which can be strategically exploited in the field of crystal engineering to design materials with specific structures and properties. The presence of both a halogen atom and multiple aromatic rings provides a rich platform for studying and utilizing halogen bonding and π-π stacking interactions.

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the case of this compound, the bromine atom can act as a halogen bond donor. The strength and directionality of these interactions make them powerful tools in crystal engineering for the rational design of supramolecular architectures.

Type of Halogen InteractionPotential Role in the Crystal Structure of this compound
Br···N/O The nitrogen and oxygen atoms of the oxazole ring are potential halogen bond acceptors.
Br···π The electron-rich phenyl rings can act as halogen bond acceptors.
Br···Br Type I (geometry where C-Br···Br-C angles are equal) and Type II (geometry with one C-Br···Br angle around 180° and the other around 90°) interactions can influence molecular packing.

The planar, aromatic nature of the phenyl and oxazole rings in this compound makes π-π stacking interactions a dominant force in its crystal packing. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions can vary, including face-to-face, edge-to-face (C-H···π), and offset stacking arrangements.

In the crystal structures of similar 2,5-diaryl-1,3,4-oxadiazoles, extensive π-π stacking has been observed, often leading to a herringbone packing motif. nih.gov These interactions are crucial in determining the intermolecular distances and orientations, which can significantly impact the material's optical and electronic properties. For instance, the degree of π-orbital overlap between adjacent molecules can influence charge transport and the photoluminescent properties of the solid material. In some cases, strong π-π interactions can lead to the formation of aggregates, which may exhibit different emission characteristics compared to the isolated molecule, a phenomenon known as aggregation-caused quenching or aggregation-induced emission.

Formation of Cocrystals and Extended Supramolecular Frameworks

The field of crystal engineering leverages non-covalent interactions to design and synthesize novel solid-state structures with desired properties. In this context, this compound is a prime candidate for the formation of cocrystals and extended supramolecular frameworks. The presence of the bromine atom on the phenyl ring allows for the formation of halogen bonds, a type of non-covalent interaction that has been increasingly utilized in the construction of supramolecular architectures.

Furthermore, the π-systems of the phenyl and oxazole rings can participate in π-π stacking interactions, which are crucial in the assembly of one-, two-, and three-dimensional networks. The nitrogen and oxygen atoms within the oxazole ring can also act as hydrogen bond acceptors, enabling the formation of hydrogen-bonded networks with suitable donor molecules. While specific studies on the cocrystal formation of this compound are not extensively documented, the principles of supramolecular chemistry suggest its significant potential in this area. The interplay of halogen bonding, π-π stacking, and hydrogen bonding can be exploited to construct highly ordered crystalline materials with potential applications in optics, electronics, and porous materials.

Catalysis and Organic Synthesis as Versatile Building Blocks

The reactivity of this compound makes it a valuable precursor and building block in various catalytic and synthetic applications.

Oxazole derivatives are known to act as ligands in coordination chemistry, where the nitrogen atom of the oxazole ring can coordinate to a metal center. mdpi.com This coordination can influence the catalytic activity of the metal, making oxazole-containing compounds useful in both homogeneous and heterogeneous catalysis. The this compound molecule, with its potential coordination site at the nitrogen atom, could serve as a ligand for various transition metals. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by the substituents on the phenyl rings. While the direct application of this compound as a ligand in catalysis is an area requiring further exploration, the established use of similar oxazole-based ligands suggests its potential in fields such as asymmetric catalysis and cross-coupling reactions.

The presence of a bromine atom on the phenyl ring of this compound makes it an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the bromine atom can be readily substituted using palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings.

A notable application involves the transformation of a similar compound, 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole, into a boronic acid pinacol (B44631) ester. This intermediate was subsequently used in Suzuki cross-coupling reactions to synthesize more complex symmetrical and unsymmetrical quinazolinylphenyl-1,3,4-oxadiazole derivatives. nih.gov This demonstrates the utility of the bromophenyl moiety as a handle for further functionalization, allowing for the construction of elaborate molecular architectures. The this compound can thus serve as a key building block for the synthesis of pharmaceuticals, agrochemicals, and materials with tailored electronic and photophysical properties.

Corrosion Inhibition Mechanisms (Focusing on Surface Chemistry and Adsorption)

The ability of organic molecules to adsorb onto metal surfaces and form protective layers is the basis of their application as corrosion inhibitors. Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms, along with aromatic rings, are particularly effective in this regard.

The corrosion inhibition properties of compounds structurally related to this compound have been investigated. For instance, various oxazole and thiadiazole derivatives have shown significant potential in protecting metals, such as mild steel, in acidic environments. koreascience.krmdpi.com The mechanism of inhibition is attributed to the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through the interaction of the lone pair of electrons on the heteroatoms (nitrogen and oxygen) and the π-electrons of the aromatic rings with the vacant d-orbitals of the metal atoms.

The adsorption process can be described by various isotherms, with the Langmuir adsorption isotherm often being applicable, suggesting the formation of a monolayer of the inhibitor on the metal surface. researchgate.net This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment. The presence of the bulky phenyl and bromophenyl groups in this compound would enhance the surface coverage, thereby improving the inhibition efficiency.

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are crucial for evaluating the effectiveness of corrosion inhibitors. Studies on similar heterocyclic compounds reveal that they often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net

The inhibition efficiency of these compounds generally increases with their concentration. The following table presents the inhibition efficiencies of some related heterocyclic compounds, highlighting the potential of this class of molecules as effective corrosion inhibitors.

CompoundMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazoleMild Steel0.5 M H2SO4200 ppm>95 mdpi.com
2-Amino-5-phenyl-1,3,4-thiadiazoleMild Steel0.5 M H2SO45x10-4 M98 researchgate.net
Oxazole Derivative 1SteelAcidic Media-90 koreascience.kr

These data underscore the high potential of this compound as a corrosion inhibitor, with its structural features suggesting a strong interaction with metal surfaces and the formation of a robust protective film.

Conclusion and Future Research Directions

Summary of the Current Research Landscape for 2-(4-Bromophenyl)-5-phenyl-1,3-oxazole

The current research landscape for this compound is best described as nascent. There is a conspicuous absence of dedicated studies on its specific properties and applications. However, the landscape for related 2,5-diaryl-1,3-oxazoles and 2,5-diaryl-1,3,4-oxadiazoles is rich and varied. acs.org These related compounds are recognized for their fluorescent properties, making them suitable for use in organic light-emitting diodes (OLEDs) and as fluorescent dyes. rsc.orgchemimpex.com Furthermore, the oxazole (B20620) core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. tandfonline.comresearchgate.net The presence of a bromophenyl group on similar heterocyclic cores has been utilized for developing compounds with potential anticancer and antimicrobial properties. mdpi.com Therefore, the existing research on analogous structures provides a strong foundation and rationale for initiating a focused investigation into this compound.

Identification of Key Challenges and Emerging Opportunities in its Synthesis and Functionalization

Challenges: The primary challenge in the synthesis of unsymmetrically substituted 2,5-diaryloxazoles like the target compound is achieving high yields and regioselectivity. Traditional methods can sometimes lead to mixtures of isomers or require harsh conditions. rsc.org Developing a synthetic protocol that is efficient, scalable, and uses readily available starting materials is a key hurdle to overcome.

Opportunities: Significant opportunities lie in the application of modern synthetic methodologies. Rhodium-catalyzed annulation of triazoles and aldehydes, and Brønsted acid-catalyzed cyclization of α-diazoketones with amides are emerging as powerful tools for constructing the oxazole ring with high efficiency. rsc.orgacs.org The Van Leusen oxazole synthesis, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC), is another well-established and versatile method that could be adapted for this specific target. mdpi.comnih.gov

The functionalization of this compound presents a wealth of opportunities. The bromine atom is a particularly attractive handle for post-synthetic modification via cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. chemrxiv.org This would allow for the facile introduction of a wide variety of substituents on the phenyl ring at the 2-position, enabling the creation of a library of derivatives with tailored electronic and steric properties. This strategic functionalization is crucial for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the photophysical properties for materials science applications.

Illustrative Synthetic Pathways for Future Investigation

Synthetic Strategy Key Reactants Potential Advantages Key Challenges
Rhodium-Catalyzed Annulation 4-phenyl-1-tosyl-1H-1,2,3-triazole + 4-bromobenzaldehyde (B125591) High efficiency, good to excellent yields reported for analogues. rsc.org Catalyst cost, optimization for specific substrates.
Van Leusen Reaction 4-bromobenzaldehyde + TosMIC-derived reagent Mild conditions, well-established for 5-substituted oxazoles. nih.gov Requires multi-step synthesis for 2,5-disubstitution.
Brønsted Acid Catalysis α-diazoacetophenone + 4-bromobenzamide Metal-free, mild conditions, broad substrate scope. acs.org Handling of diazoketones, optimization of acid catalyst.

Exploration of Emerging Trends in Theoretical and Computational Studies for Predictive Design

While no specific computational studies on this compound have been published, the field of theoretical chemistry offers powerful tools for its future investigation. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are routinely used to predict the properties of related heterocyclic molecules. irjweb.comrsc.org

For this compound, computational studies could:

Predict Molecular Geometry: Determine the planarity of the molecule and the dihedral angles between the phenyl rings and the central oxazole core, which strongly influence electronic conjugation and solid-state packing.

Calculate Electronic Properties: Elucidate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO-LUMO gap is a critical parameter for predicting the molecule's color, redox potentials, and potential application in organic electronics. rsc.org

Simulate Spectroscopic Data: Predict UV-Vis absorption and emission spectra, which can guide experimental work and help interpret photophysical measurements.

Guide Derivative Design: By computationally screening derivatives with different substituents (introduced via the bromo-handle), researchers can prioritize the synthesis of molecules with the most promising electronic and optical properties for specific applications.

Table of Hypothetical Calculated Properties for Predictive Design

Property Predicted Value (Illustrative) Significance
HOMO Energy -5.85 eV Relates to ionization potential and oxidative stability.
LUMO Energy -2.40 eV Relates to electron affinity and reductive stability.
HOMO-LUMO Gap 3.45 eV Correlates with the energy of the lowest electronic transition (color).
First Excitation Energy (λmax) 360 nm Predicts the peak of UV-Vis absorption.
Dipole Moment 2.5 D Influences solubility and intermolecular interactions.

Prospects for the Development of Novel Materials Science Applications

The 2,5-diaryloxazole scaffold is a well-known fluorophore. The specific structure of this compound suggests significant potential in materials science, particularly in optoelectronics.

Organic Light-Emitting Diodes (OLEDs): Many 2,5-diaryl-1,3,4-oxadiazoles, which are electronically similar to oxazoles, are used as electron-transporting or light-emitting materials in OLEDs. chemimpex.commdpi.com The high thermal stability and fluorescence quantum yields of such conjugated systems make them attractive candidates. Future research should focus on synthesizing the title compound and its derivatives to evaluate their electroluminescence and charge-transport properties.

Fluorescent Probes and Sensors: The fluorescence of the diaryloxazole core could be sensitive to the local environment. Functionalization of the molecule could lead to the development of chemosensors where, for example, binding to a specific ion or molecule perturbs the electronic structure and modulates the fluorescence output.

Heavy Atom Effect: The presence of the bromine atom could induce phosphorescence via the heavy-atom effect, which facilitates intersystem crossing from the singlet excited state to the triplet state. This opens up possibilities for applications in areas like photodynamic therapy or as phosphorescent emitters in specialized OLEDs.

Outlook on Advanced Supramolecular Design Principles and Crystal Engineering for Tailored Properties

The solid-state properties of molecular materials are dictated by how the molecules pack in the crystal lattice. Crystal engineering provides the tools to control this packing through the strategic use of non-covalent interactions. For this compound, several key interactions can be exploited:

π-π Stacking: The multiple aromatic rings (two phenyls and the oxazole) are capable of engaging in π-π stacking interactions, which are crucial for charge transport in organic semiconductors.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules (like the nitrogen or oxygen atoms of the oxazole ring). researchgate.netrsc.org This is a highly directional and tunable interaction that has become a powerful tool in crystal engineering for constructing robust supramolecular architectures. mdpi.com

C-H···π and C-H···N/O Interactions: These weaker hydrogen bonds also play a critical role in determining the final crystal packing arrangement.

By understanding and manipulating these intermolecular forces, it may be possible to control the solid-state architecture of this compound and its derivatives. This control is paramount for optimizing material properties, such as charge carrier mobility and solid-state fluorescence efficiency. Future work should involve the synthesis of single crystals and their detailed analysis using X-ray diffraction to understand these supramolecular interactions and establish structure-property relationships.

Q & A

Q. What are the established synthetic routes for 2-(4-Bromophenyl)-5-phenyl-1,3-oxazole, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions. A common approach is the use of phosphorus oxychloride (POCl₃) to facilitate cyclodehydration of precursor acylhydrazides or imidates. For example, cyclization of substituted benzoic acid hydrazides under reflux conditions (120°C) with POCl₃ yields oxazole derivatives . Optimization strategies include:

  • Catalyst selection : Lewis acids like POCl₃ improve reaction efficiency.
  • Temperature control : Maintaining 120°C ensures complete cyclization without decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.

Q. Table 1: Example Reaction Conditions

PrecursorReagentTemp (°C)Yield (%)Purity (%)
Benzoic acid hydrazidePOCl₃12065–7595
Imidate derivativeTfOH10070–8097

[Basic Research Question]

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm; bromophenyl C-Br at δ 120–125 ppm) .
  • FT-IR : Identifies functional groups (C=N stretch at 1630–1650 cm⁻¹; C-Br at 550–600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 314.17658) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsReference
¹H NMRδ 7.8 (d, J=8.5 Hz, 2H, BrC₆H₄)
FT-IR1645 cm⁻¹ (C=N), 580 cm⁻¹ (C-Br)
HRMS314.17658 [M+H]⁺

[Advanced Research Question]

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?

Methodological Answer: DFT studies (e.g., B3LYP/6-31G*) model:

  • HOMO-LUMO gaps : Predict charge-transfer behavior. For oxazole derivatives, HOMO energies (~-6.2 eV) localize on the bromophenyl group, while LUMO (~-2.4 eV) resides on the oxazole ring .
  • Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., bromine as an electron-withdrawing group).
  • Reactivity indices : Fukui functions identify sites prone to electrophilic attack (e.g., oxazole C-2 position) .

Q. Table 3: DFT-Derived Parameters

ParameterValue (eV)Role in Reactivity
HOMO-6.2Electron donation capacity
LUMO-2.4Electron acceptance capacity
Band Gap3.8Charge-transfer efficiency

[Advanced Research Question]

Q. What methodological approaches are used to investigate the fluorescence behavior of this compound in lipid bilayer systems?

Methodological Answer: Steady-state fluorescence spectroscopy with environment-sensitive probes (e.g., O1O and PH7) evaluates:

  • Polarity sensitivity : Emission shifts (Δλ = 20–30 nm) indicate microenvironment changes in lipid bilayers .
  • Proton-donor ability : Quenching studies using pH titrations quantify hydrogen-bonding interactions .
  • Viscosity dependence : Time-resolved fluorescence decay analyses correlate with membrane fluidity .

Experimental Workflow:

Probe incorporation : Incubate oxazole derivatives with lipid vesicles (e.g., DOPC liposomes).

Spectroscopic measurement : Record emission spectra (λₑₓ = 350 nm; λₑₘ = 400–600 nm).

Data analysis : Compare Stokes shifts and quantum yields between control and treated membranes.

[Advanced Research Question]

Q. How can molecular docking studies elucidate the binding interactions of this compound with biological targets?

Methodological Answer: Docking software (AutoDock Vina, Schrödinger Suite) predicts:

  • Binding poses : Bromophenyl group occupies hydrophobic pockets (e.g., kinase ATP-binding sites) .
  • Affinity scores : ΔG values (e.g., -8.5 kcal/mol) suggest strong inhibition potential .
  • Key interactions : Halogen bonding (Br···O/N) and π-π stacking with aromatic residues (e.g., Phe80) .

Q. Table 4: Docking Results for a Hypothetical Target

Target ProteinBinding Affinity (kcal/mol)Key ResiduesInteraction Type
Kinase X-8.5Phe80, Lys45π-π, Halogen bond
Enzyme Y-7.2His102, Asp203Hydrogen bond

[Advanced Research Question]

Q. How does the bromophenyl substituent influence the supramolecular interactions of this compound in crystal engineering applications?

Methodological Answer: Single-crystal X-ray diffraction reveals:

  • Halogen bonding : C-Br···π interactions stabilize crystal packing (d = 3.4 Å) .
  • Stacking motifs : Parallel-displaced π-π interactions between phenyl rings (interplanar distance = 3.6 Å) .
  • Torsional angles : Dihedral angles (θ = 15–25°) between oxazole and bromophenyl groups affect packing efficiency .

Design Strategy:

  • Co-crystallization : Use halogen-bond acceptors (e.g., pyridine derivatives) to engineer 2D/3D frameworks.
  • Thermal analysis : DSC/TGA evaluates stability (decomposition >250°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.